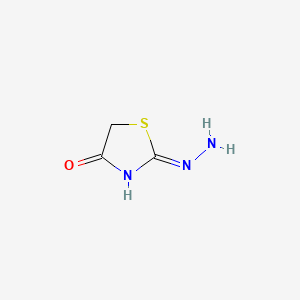
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
Thiosemicarbazide Reaction: Thiosemicarbazide reacts with an α-haloketone or α-haloester to form the thiazolidinone ring.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazinylidene group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Another thiazolidinone derivative with different substituents.
2-Hydrazinylidene-1,3-thiazolidin-4-one: A similar compound without the (2Z) configuration.
Uniqueness
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one is unique due to its specific (2Z) configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different binding affinities and selectivities compared to other similar compounds.
Properties
CAS No. |
32003-36-4 |
|---|---|
Molecular Formula |
C3H5N3OS |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C3H5N3OS/c4-6-3-5-2(7)1-8-3/h1,4H2,(H,5,6,7) |
InChI Key |
RTNSXKXHLZHMLQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


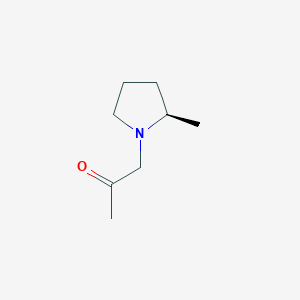
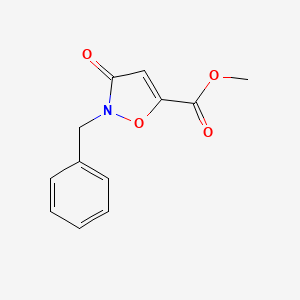
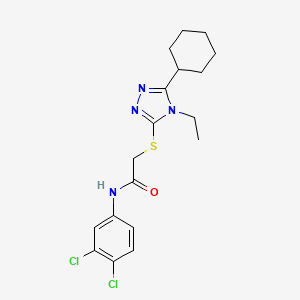
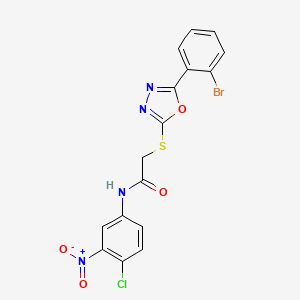
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)
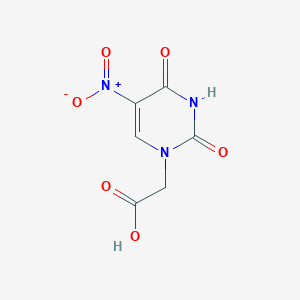
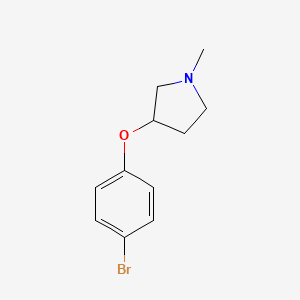
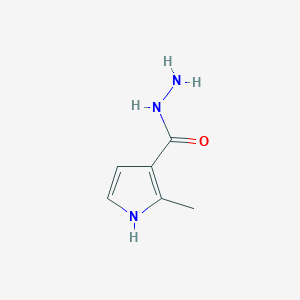
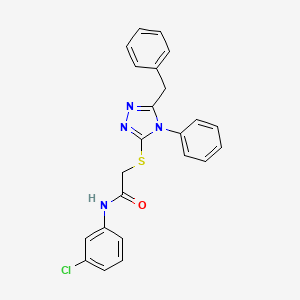
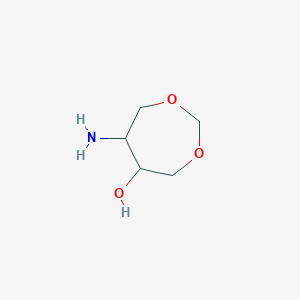
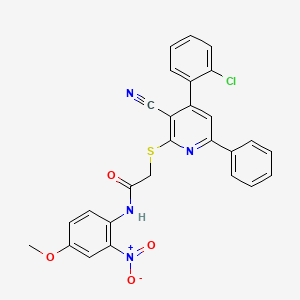
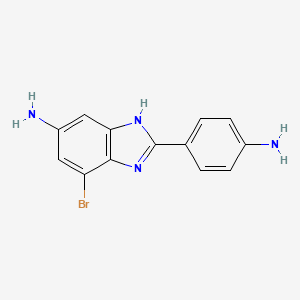
![4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B11770633.png)
